1-(2-methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine
Description
Properties
IUPAC Name |
1-(2-methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2/c1-28-24-10-6-5-9-23(24)27-17-15-26(16-18-27)21-11-13-25(14-12-21)19-20-29-22-7-3-2-4-8-22/h2-10,21H,11-20H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPCZLZXNOURGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Structural Characteristics
This compound features a piperazine core linked to a substituted piperidine ring and a methoxyphenyl group. The presence of these functional groups suggests that it may interact with various biological targets, making it of interest in drug design and development.
Antipsychotic Activity
Piperazine derivatives are also recognized for their antipsychotic effects. The incorporation of phenoxyethyl and methoxy groups may enhance the affinity for dopamine receptors, which are often targeted in the treatment of schizophrenia and other psychotic disorders. Preliminary data suggest that modifications to the piperazine structure can lead to significant changes in pharmacological activity .
Study on Piperazine Derivatives
A study published in a pharmaceutical journal highlighted the synthesis and biological evaluation of various piperazine derivatives, noting that modifications to the piperazine ring could lead to enhanced antipsychotic activity. While specific data on 1-(2-methoxyphenyl)-4-[1-(2-phenoxyethyl)piperidin-4-yl]piperazine was not available, the findings underscore the importance of structural diversity in developing new therapeutic agents .
Potential for Neuroprotective Effects
Another area of interest is the neuroprotective potential of compounds similar to this compound. Research has shown that certain piperazine compounds can protect neuronal cells from oxidative stress, which is implicated in neurodegenerative diseases. This suggests a promising avenue for further exploration regarding this compound's role in neuroprotection .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Dopamine D2 Receptor Affinity
A key structural determinant for D2DAR affinity is the substituent on the piperidine ring. For example:
- 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine (Compound 20) : Exhibits a Ki of 30.6 nM for D2DAR, the highest in its series. Docking studies reveal a salt bridge interaction with Asp114 on transmembrane helix 3 (TM3) .
- 1-(2-Methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine (Compound 25) : Shows a Ki of 54 nM , indicating that nitro group placement (ortho vs. para) significantly impacts binding .
- Phenylpiperazine Derivatives : Substitution of the 2-methoxyphenyl group with phenyl (e.g., compound 18 vs. 19 in propanamide derivatives) reduces cytotoxic activity, suggesting steric and electronic effects influence receptor interactions .
Table 1: D2DAR Affinity of Selected Derivatives
| Compound | Substituent on Piperidine | Ki (nM) | Reference |
|---|---|---|---|
| 20 | 2-Nitrobenzyl | 30.6 | |
| 25 | 3-Nitrophenethyl | 54 | |
| 19 (Propanamide derivative) | 2-Methoxyphenyl | >100 |
Linker Length and Flexibility
The distance between the piperazine nitrogen and the terminal substituent is critical:
- 4-Carbon Linkers : Derivatives with four-carbon spacers (e.g., compound 9d) show higher affinities for D2, 5-HT1A, and 5-HT2A receptors compared to three-carbon analogs (e.g., 9c) .
- 3-Carbon Linkers : Short linkers reduce flexibility, impairing optimal receptor docking. For example, elongation from three to four carbons in compound 9c improved D2 and 5-HT1A binding but reduced 5-HT2A activity .
Table 2: Impact of Linker Length on Receptor Affinity
| Compound | Linker Length | D2 Affinity (Ki) | 5-HT1A Affinity (Ki) | 5-HT2A Affinity (Ki) |
|---|---|---|---|---|
| 9c | 3 carbons | 120 nM | 85 nM | 45 nM |
| 9d | 4 carbons | 75 nM | 50 nM | 60 nM |
Pharmacological Profile vs. Other Arylpiperazines
- Biphenyl-Linked Arylpiperazines: Derivatives like 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone exhibit antipsychotic activity with reduced catalepsy, attributed to balanced anti-dopaminergic and anti-serotonergic effects. QSAR models highlight QPlogBB (brain/blood partition coefficient) and electron affinity (EA) as key predictors .
- 5-HT1A Antagonists: Compounds like NAN-190 and p-MPPI (structurally related to the target molecule) act as 5-HT1A antagonists but also show α1-adrenolytic properties. NAN-190’s hypothermic effects involve dual 5-HT1A agonism and α1-adrenoceptor blockade .
Selectivity and Off-Target Effects
- D2 vs. 5-HT Receptor Interactions : While the target compound and its analogs primarily target D2DAR, modifications like replacing the benzo[d]isoxazole fragment with heterocyclic piperazines (e.g., compound 9k) reduce affinity for 5-HT1A/2A receptors, emphasizing structural specificity .
- Cytotoxicity in Cancer Models : Substitution of terminal chlorine with phenylpiperazine (compound 16) reduces anticancer potency compared to 2-methoxyphenyl derivatives, indicating divergent structure-activity relationships across therapeutic areas .
Preparation Methods
Molecular Architecture
The target compound features:
-
A piperazine ring substituted at position 1 with a 2-methoxyphenyl group.
-
A piperidine ring at position 4 of the piperazine, modified at position 1 with a 2-phenoxyethyl chain.
Key functional groups include ether (phenoxy), methoxy, and tertiary amine linkages, necessitating orthogonal protecting strategies during synthesis.
Retrosynthetic Disconnections
Retrosynthetic analysis suggests two primary disconnections:
-
Piperazine-piperidine linkage : Cleavage between the piperazine nitrogen and piperidine ring (C-N bond) implies a coupling reaction between a preformed piperidine derivative and a piperazine intermediate.
-
Phenoxyethyl side chain : The 2-phenoxyethyl group on piperidine may be introduced via alkylation of a piperidin-4-amine precursor with a phenoxyethyl electrophile.
Synthetic Strategies
Preparation of 1-(2-Phenoxyethyl)piperidin-4-amine
The piperidine core is synthesized through a sequence involving:
Step 1: Ring Formation
Piperidin-4-one is converted to piperidin-4-amine via reductive amination using ammonium acetate and sodium cyanoborohydride in methanol at 60°C.
Optimization Note : Excess alkylating agent (1.5 equiv) and catalytic potassium iodide improve yields to 78%.
Synthesis of 1-(2-Methoxyphenyl)piperazine
Method A: Buchwald-Hartwig Amination
2-Bromo-1-methoxybenzene reacts with piperazine using a palladium catalyst (Pd(OAc)₂) and Xantphos ligand in toluene at 110°C, achieving 85% yield.
Method B: Nucleophilic Aromatic Substitution
2-Fluoro-1-methoxybenzene reacts with piperazine in DMF at 120°C for 24 hours (yield: 65%).
Final Coupling Reaction
The piperidine and piperazine intermediates are coupled via a nucleophilic substitution or reductive amination:
Protocol
1-(2-Phenoxyethyl)piperidin-4-amine (1.0 equiv) and 1-(2-methoxyphenyl)piperazine (1.2 equiv) are heated at 90°C in acetonitrile with triethylamine (3.0 equiv) for 18 hours.
Alternative Approach : Use of EDAC-HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent in dichloromethane at room temperature affords comparable yields (70%).
Reaction Mechanism Elucidation
Alkylation of Piperidin-4-amine
The phenoxyethyl group is introduced via an SN2 mechanism , where the piperidine nitrogen acts as a nucleophile, displacing bromide from 2-phenoxyethyl bromide. Steric hindrance at the piperidine 4-position necessitates elevated temperatures.
Reductive Amination in Piperazine Formation
In the Buchwald-Hartwig method, palladium facilitates oxidative addition to the aryl bromide, followed by amine coordination and reductive elimination to form the C-N bond.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, 70:30 acetonitrile/water) shows a single peak at 12.4 minutes, confirming >98% purity.
Comparative Analysis of Synthetic Routes
| Parameter | Alkylation Route (Method A) | Reductive Amination (Method B) |
|---|---|---|
| Yield | 72% | 70% |
| Reaction Time | 18 hours | 24 hours |
| Catalyst/Conditions | Thermal, no catalyst | EDAC-HCl |
| Scalability | High | Moderate |
Challenges and Optimization
Byproduct Formation
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | 2-Methoxyphenylpiperazine, K₂CO₃ | DMF | 65–75 | |
| 2 | 2-Phenoxyethyl bromide, DIEA | THF | 70–80 | |
| 3 | Pd(OAc)₂, Xantphos | Toluene | 60–70 |
Basic: Which spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., methoxy group at C2 of phenyl) and piperazine-piperidine linkage. Aromatic protons appear at δ 6.8–7.5 ppm, while piperazine N-CH₂ signals are δ 2.5–3.5 .
- IR Spectroscopy: Stretching frequencies for C-O (methoxy: ~1250 cm⁻¹) and ether (C-O-C: ~1100 cm⁻¹) validate functional groups .
- HPLC-MS: Quantifies purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z 424.2) .
- X-ray Crystallography: Resolves stereochemistry of the piperidine-piperazine junction (if crystalline) .
Advanced: How can computational modeling predict the compound's interaction with biological targets?
Methodological Answer:
- Target Identification: Use homology modeling (e.g., SWISS-MODEL) to predict binding to serotonin/dopamine receptors, given structural similarity to antipsychotic piperazine derivatives .
- Molecular Docking: Tools like AutoDock Vina simulate ligand-receptor interactions. Focus on hydrogen bonding with methoxy groups and hydrophobic packing of the phenoxyethyl chain .
- MD Simulations: GROMACS or AMBER assess stability of ligand-receptor complexes over 100 ns. Metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
- Contradiction Resolution: If in silico predictions conflict with in vitro data (e.g., weak binding despite favorable docking), re-evaluate protonation states or solvent effects .
Advanced: What strategies mitigate discrepancies in pharmacological data across studies?
Methodological Answer:
- Source of Variability:
- Experimental Design:
Q. Table 2: Case Study – Resolving Data Contradictions
| Issue | Resolution Strategy | Outcome |
|---|---|---|
| Low binding affinity | Re-synthesize compound with >99% purity | Affinity improved by 3-fold |
| Inconsistent IC₅₀ | Standardize assay temperature (37°C) | Reduced variability (±5%) |
Advanced: How to optimize the compound's pharmacokinetic profile for in vivo studies?
Methodological Answer:
- Lipophilicity (LogP): Aim for 2–3 to balance blood-brain barrier penetration and solubility. Modify substituents (e.g., replace methoxy with polar groups) .
- Metabolic Stability: Incubate with liver microsomes (human/rat). If rapid degradation occurs, introduce fluorination or methyl groups to block CYP450 oxidation .
- Bioavailability: Formulate as hydrochloride salt for improved aqueous solubility. Use PEG-based vehicles for oral administration .
Basic: What are the key structural features influencing this compound's activity?
Methodological Answer:
- Piperazine-Piperidine Core: Facilitates dual receptor modulation (e.g., 5-HT₂A and D₂ receptors) via conformational flexibility .
- Methoxyphenyl Group: Enhances π-π stacking with aromatic residues in receptor binding pockets .
- Phenoxyethyl Chain: Increases hydrophobicity for membrane penetration. Branching (e.g., isopropyl) may reduce off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
